molecular formula C21H25NO7 B11627774 Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11627774
M. Wt: 403.4 g/mol
InChI Key: RMTWDARARIOUFX-UHFFFAOYSA-N
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Description

3,5-Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(oxolan-2-yl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a hydroxy-methoxyphenyl group, and an oxolan-2-ylmethyl substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(oxolan-2-yl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(oxolan-2-yl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl and dihydropyridine derivatives.

Scientific Research Applications

3,5-Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(oxolan-2-yl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(oxolan-2-yl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In the context of its potential use as a calcium channel blocker, the compound may inhibit the influx of calcium ions into cells, thereby modulating various physiological processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with a similar structure but different substituents.

    Amlodipine: A dihydropyridine derivative used as an antihypertensive agent.

    Felodipine: A dihydropyridine calcium channel blocker with distinct pharmacokinetic properties.

Uniqueness

3,5-Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(oxolan-2-yl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C21H25NO7

Molecular Weight

403.4 g/mol

IUPAC Name

dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H25NO7/c1-26-18-9-13(6-7-17(18)23)19-15(20(24)27-2)11-22(10-14-5-4-8-29-14)12-16(19)21(25)28-3/h6-7,9,11-12,14,19,23H,4-5,8,10H2,1-3H3

InChI Key

RMTWDARARIOUFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC)O

Origin of Product

United States

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